molecular formula C18H19FN2O3S B2988419 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide CAS No. 955231-12-6

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide

Katalognummer B2988419
CAS-Nummer: 955231-12-6
Molekulargewicht: 362.42
InChI-Schlüssel: GWHPCPMUNCELHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a sulfonyl group (R-S(=O)2-R’), an amine group (-NH2), and a fluorobenzamide moiety . Sulfonyl groups are typically unreactive due to their rigidity . The presence of the amine group suggests that the compound could participate in reactions typical of amines, such as acid-base reactions.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronic properties of the sulfonyl, amine, and fluorobenzamide groups . These groups could influence the overall polarity of the molecule and its three-dimensional shape.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl, amine, and fluorobenzamide groups . The amine group could participate in acid-base reactions, while the sulfonyl group is typically unreactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfonyl, amine, and fluorobenzamide groups could influence its solubility, melting point, and boiling point.

Wirkmechanismus

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide inhibits the activity of RAC1 by binding to its effector domain, which prevents the activation of downstream signaling pathways that are involved in cellular processes such as cell migration and proliferation. RAC1 is known to play a crucial role in various diseases, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of RAC1 activity, the reduction of cell migration and invasion, and the improvement of cognitive function in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and disease severity in animal models of rheumatoid arthritis and multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been shown to have low toxicity in animal models, making it a safe and effective therapeutic agent. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, and further studies are needed to elucidate its downstream signaling pathways and potential off-target effects.

Zukünftige Richtungen

There are several future directions for the study of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide, including the development of more potent and selective inhibitors of RAC1, the elucidation of its downstream signaling pathways, and the evaluation of its therapeutic potential in clinical trials. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects. Overall, the study of this compound has shown promising results for its potential therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesemethoden

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzaldehyde with 2-ethylsulfonyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base to form the intermediate compound. The intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. In cancer, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been shown to reduce inflammation and disease severity in animal models. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-9-8-13-6-7-17(11-15(13)12-21)20-18(22)14-4-3-5-16(19)10-14/h3-7,10-11H,2,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHPCPMUNCELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.